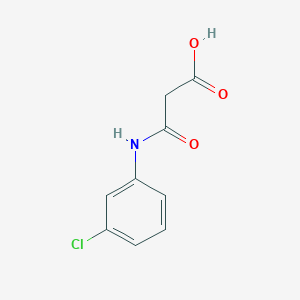![molecular formula C19H24N2O3 B2963658 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde CAS No. 1311866-86-0](/img/structure/B2963658.png)
4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde” is a chemical compound. It’s worth noting that while there isn’t a lot of specific information available on this compound, it shares structural similarities with a class of compounds known as piperazines . Piperazines are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Scientific Research Applications
Synthesis Techniques
The development of efficient synthesis methods for benzylpiperazine derivatives, which share structural similarities with 4-[4-(2-Cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde, demonstrates the importance of these compounds in scientific research. Jing Liu, A. Fitzgerald, and N. Mani (2012) detailed a protecting group-free, safe, and environmentally friendly synthesis method using continuous-flow hydrogenation, highlighting the scalability and potential industrial application of such compounds Jing Liu et al., 2012.
Enzymatic Reaction Studies
Mette G. Hvenegaard et al. (2012) investigated the metabolism of Lu AA21004, a novel antidepressant with a piperazine structure, identifying the enzymes involved in its oxidative metabolism. This study provides insight into the metabolic pathways of complex organic molecules, which is crucial for drug development and understanding substance interactions within the human body Mette G. Hvenegaard et al., 2012.
Chemical Structure and Activity Relationship
A. F. Brito et al. (2018) explored the central pharmacological activity of piperazine derivatives, including their therapeutic potential. This research underscores the significance of structural analysis in developing new medications, specifically targeting central nervous system disorders A. F. Brito et al., 2018.
Antimicrobial Activities
Research on the antimicrobial activities of piperazine compounds, as conducted by H. Bektaş et al. (2007) and R. Xu et al. (2012), demonstrates the diverse applications of these chemicals in combating microbial infections. Their studies highlight the potential for developing new antimicrobial agents from piperazine derivatives H. Bektaş et al., 2007; R. Xu et al., 2012.
Antiproliferative and DNA Binding Studies
The study by Mina Hanifeh Ahagh et al. (2019) on the synthesis of 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives using 1, 4-bis(4-ferrocenylbutyl)piperazine highlights the relevance of piperazine derivatives in cancer research, particularly in inducing apoptosis in colorectal cancer cells Mina Hanifeh Ahagh et al., 2019.
properties
IUPAC Name |
4-[4-(2-cyclopentylacetyl)piperazine-1-carbonyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c22-14-16-5-7-17(8-6-16)19(24)21-11-9-20(10-12-21)18(23)13-15-3-1-2-4-15/h5-8,14-15H,1-4,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDIADUIMOOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

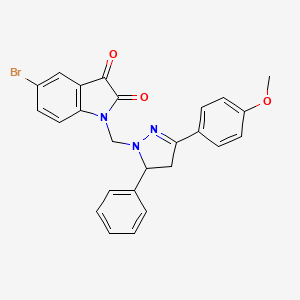

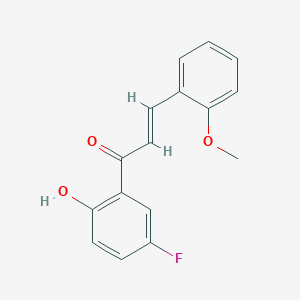
![N,N'-bis(2,4-dichlorophenyl)-2-[(2-methoxyethylamino)methylidene]propanediamide](/img/structure/B2963578.png)
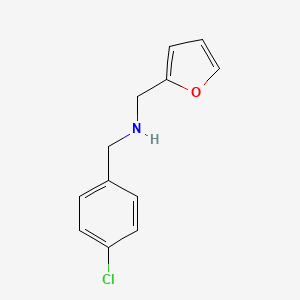
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2963581.png)
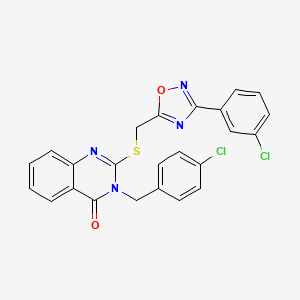
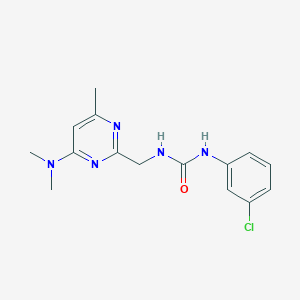
![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)
![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)
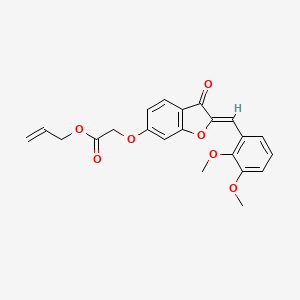
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide](/img/structure/B2963594.png)
![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)
